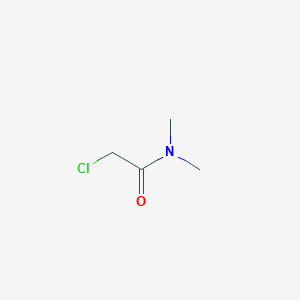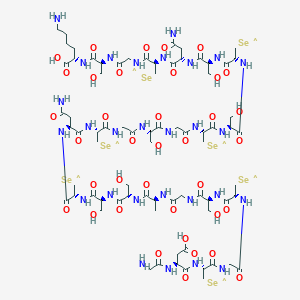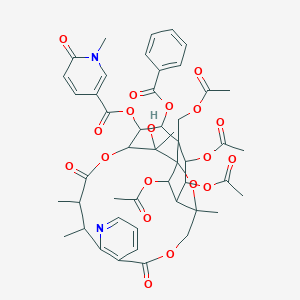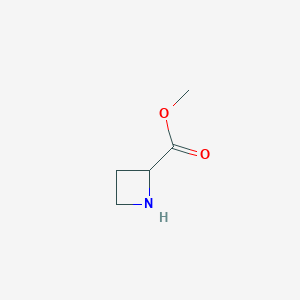
Methyl azetidine-2-carboxylate
Übersicht
Beschreibung
“Methyl azetidine-2-carboxylate” is a chemical compound that is commonly used as an electrophilic aziridination reagent in organic synthesis . It is a chiral bicyclic lactam reagent that can be used for the synthesis of chiral aziridines from alkenes . The reagent is particularly useful in the synthesis of chiral building blocks .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Molecular Structure Analysis
The molecular formula of “Methyl azetidine-2-carboxylate” is C5H9NO2 . Its average mass is 115.131 Da and its monoisotopic mass is 115.063332 Da .Chemical Reactions Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Wissenschaftliche Forschungsanwendungen
Protein Misfolding Studies
“Methyl azetidine-2-carboxylate” is an analogue of L-proline and can be involved in proteins, potentially causing misfolding and disrupting normal protein function. This compound is used in biological and medicinal chemistry research to study protein misfolding diseases and to understand the protein folding process .
Enzymatic Hydrolysis Research
Researchers use “Methyl azetidine-2-carboxylate” to study enzymatic hydrolysis processes. The compound’s structure allows for investigations into how enzymes recognize and process different substrates, which is crucial for understanding metabolic pathways .
Photocycloaddition Reactions
The compound is used in photocycloaddition reactions, specifically in aza Paternò–Büchi reactions, to synthesize functionalized azetidines. This application is significant in synthetic chemistry for creating complex molecules .
Metalated Azetidines Synthesis
“Methyl azetidine-2-carboxylate” plays a role in the synthesis of metalated azetidines, which are important intermediates in various chemical reactions and have applications in material science .
C(sp3)–H Functionalization
This compound is also involved in C(sp3)–H functionalization studies. The research focuses on developing practical methods for modifying carbon-hydrogen bonds, which is a fundamental transformation in organic synthesis .
Polymer Synthesis
“Methyl azetidine-2-carboxylate” finds application in polymer synthesis. Its incorporation into polymers can lead to materials with unique properties, useful in various industrial applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOQXRIMCFHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531752 | |
| Record name | Methyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azetidine-2-carboxylate | |
CAS RN |
134419-57-1 | |
| Record name | Methyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



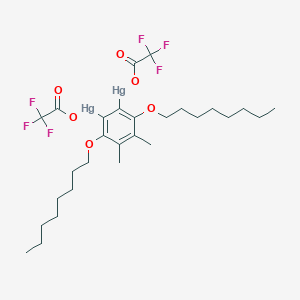




![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)

